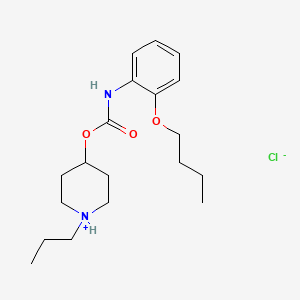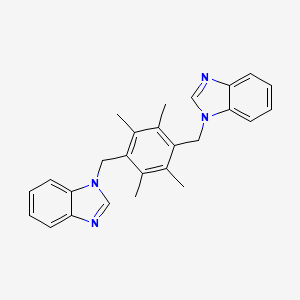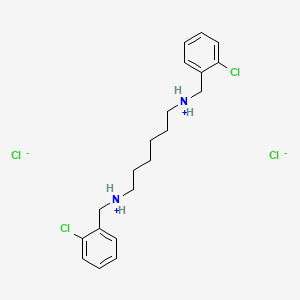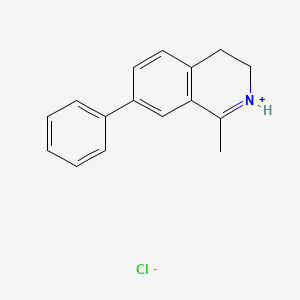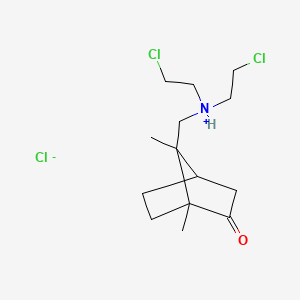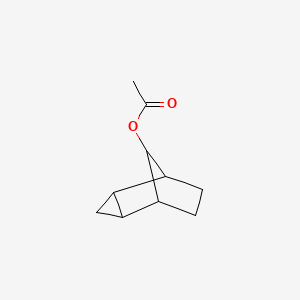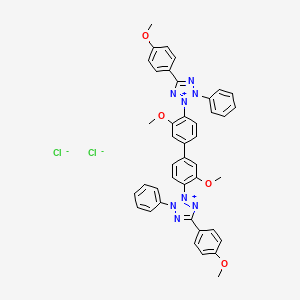
p-Anisyl Blue Tetrazolium Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
p-Anisyl Blue Tetrazolium Chloride: is a chemical compound with the molecular formula C42H36Cl2N8O4 and a molecular weight of 787.69 g/mol . It is a tetrazolium salt, which is a class of compounds widely used in various biochemical assays due to their ability to form colored formazan products upon reduction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of p-Anisyl Blue Tetrazolium Chloride typically involves the reaction of p-anisidine with tetrazolium salts under controlled conditions. The reaction is carried out in an organic solvent, such as methanol or ethanol, and requires the presence of a catalyst to facilitate the formation of the tetrazolium ring .
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : p-Anisyl Blue Tetrazolium Chloride undergoes various chemical reactions, including:
Reduction: The compound is reduced to form colored formazan products, which are used in biochemical assays.
Oxidation: It can be oxidized under specific conditions, although this is less common.
Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Reduction: Common reagents include NADH or NADPH, which act as reducing agents in the presence of enzymes.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
Formazan Products: These are the primary products formed during the reduction of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: : p-Anisyl Blue Tetrazolium Chloride is used in redox reactions to study electron transfer processes .
Biology: : In biological research, it is used in cell viability assays to measure metabolic activity .
Medicine: : The compound is used in diagnostic assays to detect the presence of specific enzymes or metabolic activities .
Industry: : In industrial applications, this compound is used in quality control processes to monitor the activity of enzymes in various products .
Wirkmechanismus
The mechanism of action of p-Anisyl Blue Tetrazolium Chloride involves its reduction by cellular dehydrogenases to form colored formazan products. This reduction is facilitated by the transfer of electrons from NADH or NADPH to the tetrazolium ring, resulting in the formation of a colored product that can be quantified . The molecular targets include various dehydrogenases and other enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nitroblue Tetrazolium Chloride: Used in similar assays but has different spectral properties.
Thiazolyl Blue Tetrazolium Bromide (MTT): Another tetrazolium salt used in cell viability assays.
XTT: A water-soluble tetrazolium salt used in cytotoxicity assays.
Uniqueness: : p-Anisyl Blue Tetrazolium Chloride is unique due to its specific spectral properties and its ability to form highly colored formazan products, making it particularly useful in assays requiring high sensitivity and specificity .
Eigenschaften
Molekularformel |
C42H36Cl2N8O4 |
|---|---|
Molekulargewicht |
787.7 g/mol |
IUPAC-Name |
2-[2-methoxy-4-[3-methoxy-4-[5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium-2-yl]phenyl]phenyl]-5-(4-methoxyphenyl)-3-phenyltetrazol-2-ium;dichloride |
InChI |
InChI=1S/C42H36N8O4.2ClH/c1-51-35-21-15-29(16-22-35)41-43-47(33-11-7-5-8-12-33)49(45-41)37-25-19-31(27-39(37)53-3)32-20-26-38(40(28-32)54-4)50-46-42(30-17-23-36(52-2)24-18-30)44-48(50)34-13-9-6-10-14-34;;/h5-28H,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
YGZQLEKQUGFDGG-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=C(C=C(C=C3)C4=CC(=C(C=C4)[N+]5=NC(=NN5C6=CC=CC=C6)C7=CC=C(C=C7)OC)OC)OC)C8=CC=CC=C8.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


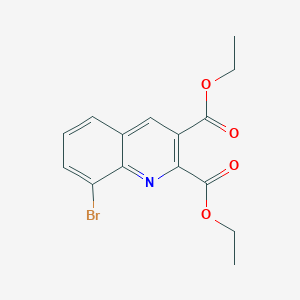
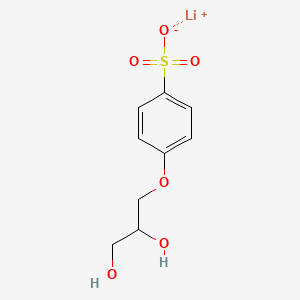
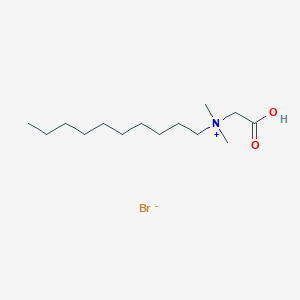
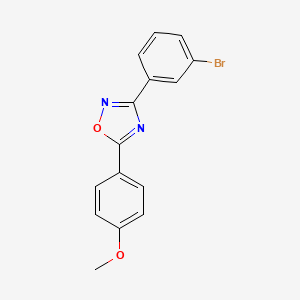
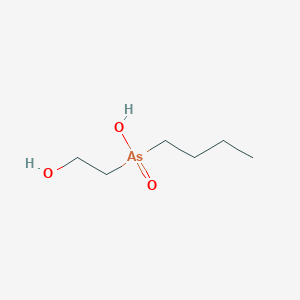
![3-[[4-[(5,6-Dichlorobenzothiazol-2-YL)azo]phenyl]ethylamino]propiononitrile](/img/structure/B13741800.png)
![2-Naphthalenecarboxamide, N-[1-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B13741819.png)
